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Cat. No.: B1651694 Get Quote

An In-depth Technical Guide to 2-Propenamide, N-[2-(4-morpholinyl)ethyl]-

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Propenamide, N-[2-(4-
morpholinyl)ethyl]-, a functional monomer of significant interest to researchers in polymer

chemistry, materials science, and drug development. We will delve into its core chemical

properties, synthesis, reactivity, and applications, grounding our discussion in established

scientific principles and methodologies.

Introduction and Compound Profile
2-Propenamide, N-[2-(4-morpholinyl)ethyl]-, also widely known as N-(2-

Morpholinoethyl)acrylamide, is a bifunctional molecule featuring a reactive acrylamide group

and a tertiary amine-containing morpholine ring. This unique structure makes it a valuable

building block for the synthesis of advanced polymers and bioconjugates. The acrylamide

moiety serves as a polymerizable unit and a Michael acceptor for covalent bond formation,

while the morpholine group imparts hydrophilicity and a pH-responsive character to the

resulting macromolecules. Its potential to improve the drug-like properties of therapeutic agents

has also garnered significant attention in medicinal chemistry.[1][2]
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The fundamental properties of N-(2-Morpholinoethyl)acrylamide are summarized below. This

data, compiled from authoritative chemical databases, provides the foundational knowledge

required for its effective use in experimental settings.

Property Value Source

IUPAC Name
N-(2-morpholin-4-ylethyl)prop-

2-enamide
PubChem[3]

CAS Number 13276-17-0 PubChem[3]

Molecular Formula C₉H₁₆N₂O₂ PubChem[3]

Molecular Weight 184.24 g/mol PubChem[3]

Melting Point 82 - 86 °C (180 - 187 °F) Sigma-Aldrich

Boiling Point 125 °C (257 °F) at 33 hPa Sigma-Aldrich

LogP (Octanol/Water) -0.2 to -0.9 PubChem[3], Sigma-Aldrich

Hydrogen Bond Donors 1 PubChem[3]

Hydrogen Bond Acceptors 4 PubChem[3]

Synthesis and Purification: A Validated Protocol
The most common and efficient synthesis of N-(2-Morpholinoethyl)acrylamide involves the

Schotten-Baumann reaction, specifically the acylation of N-(2-aminoethyl)morpholine with

acryloyl chloride. This method is reliable and scalable for laboratory purposes.

Causality Behind Experimental Choices:
Low Temperature: The reaction is initiated at a low temperature (0-5 °C) to control the highly

exothermic reaction between the amine and the acid chloride, preventing side reactions and

polymerization of the acryloyl chloride.

Solvent: A dry, aprotic solvent like acetonitrile or dichloromethane is used to dissolve the

reactants without participating in the reaction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Propenamide_-N-_2-_4-morpholinyl_ethyl
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propenamide_-N-_2-_4-morpholinyl_ethyl
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propenamide_-N-_2-_4-morpholinyl_ethyl
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propenamide_-N-_2-_4-morpholinyl_ethyl
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propenamide_-N-_2-_4-morpholinyl_ethyl
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propenamide_-N-_2-_4-morpholinyl_ethyl
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propenamide_-N-_2-_4-morpholinyl_ethyl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1651694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Base: An acid scavenger, such as triethylamine or an aqueous solution of sodium hydroxide,

is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to

completion.

Polymerization Inhibitor: A small amount of an inhibitor like hydroquinone or MEHQ is often

added to prevent the premature radical polymerization of the acrylamide product, which is

sensitive to heat, light, and impurities.

Experimental Workflow Diagram
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Caption: Workflow for the synthesis of N-(2-Morpholinoethyl)acrylamide.
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Step-by-Step Synthesis Protocol:
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel,

dissolve N-(2-aminoethyl)morpholine (1.0 eq) and a catalytic amount of a polymerization

inhibitor (e.g., hydroquinone) in dry acetonitrile.[4]

Cooling: Cool the flask in an ice-water bath to 0-5 °C.

Addition of Acylating Agent: Add acryloyl chloride (1.0 eq) dropwise to the stirred solution

over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the

reaction goes to completion.

Neutralization: Cool the mixture again and slowly add a solution of sodium hydroxide (1.0 eq)

in water to neutralize the formed HCl and precipitate sodium chloride.[4]

Extraction: Filter off the inorganic salts. The product can then be extracted from the filtrate

using an organic solvent like dichloromethane.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be

further purified by recrystallization or column chromatography to yield the final white solid

product.

Reactivity and Chemical Behavior
The chemistry of N-(2-Morpholinoethyl)acrylamide is dominated by its acrylamide functional

group.

Michael Addition:
The α,β-unsaturated carbonyl system of the acrylamide moiety makes it an excellent Michael

acceptor. It readily reacts with soft nucleophiles, particularly the thiol group of cysteine residues

in proteins.[5] This reaction, a conjugate addition, is central to its application as a covalent

inhibitor in drug discovery, forming a stable thioether bond.[6][7]
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Caption: Michael addition of a thiol to the acrylamide warhead.

Polymerization:
The vinyl group allows the monomer to undergo free-radical polymerization, forming high

molecular weight poly(N-(2-morpholinoethyl)acrylamide). The resulting polymer is typically

water-soluble and exhibits "smart" behavior, responding to changes in environmental pH and/or

temperature.[8] This property is highly valuable for creating stimuli-responsive hydrogels and

surfaces.

Applications in Research and Drug Development
The dual functionality of this monomer has led to its use in several advanced applications.

Stimuli-Responsive Polymers: Polymers synthesized from N-(2-Morpholinoethyl)acrylamide

are pH-responsive. At low pH, the morpholine nitrogen is protonated, leading to electrostatic

repulsion and polymer chain extension, making it hydrophilic. As the pH increases, the amine

deprotonates, the polymer becomes more hydrophobic, and can undergo a phase transition.

This behavior is exploited in creating materials for controlled drug delivery, where a change

in physiological pH can trigger drug release.[8]

Targeted Covalent Inhibitors (TCIs): In drug development, the acrylamide group serves as an

electrophilic "warhead." When incorporated into a ligand that binds selectively to a target

protein, the acrylamide can react with a nearby nucleophilic amino acid residue (commonly

cysteine) to form an irreversible covalent bond.[6] This can lead to enhanced potency and a

prolonged duration of action.[1]

Improving Drug-Like Properties: The incorporation of an acrylamide group, along with the

morpholine moiety, has been shown to improve the physicochemical properties of drug

candidates. Specifically, it can enhance aqueous solubility and membrane permeability,

which are critical parameters for oral bioavailability and overall drug efficacy.[1][2]

Safety and Handling
Given its chemical nature as an acrylamide derivative, N-(2-Morpholinoethyl)acrylamide must

be handled with appropriate caution. The parent compound, acrylamide, is a known neurotoxin

and probable human carcinogen.[9]
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Hazards: The compound is classified as toxic if swallowed and may cause skin irritation,

serious eye irritation, and allergic skin reactions. Due to the acrylamide functional group, it

should be treated as a potential mutagen and carcinogen.[10]

Handling Precautions:

Always work in a well-ventilated chemical fume hood.

Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety

glasses or goggles, and a lab coat.

Avoid inhalation of dust and contact with skin and eyes.

Wash hands thoroughly after handling.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Spectral Data and Characterization
While specific spectra require experimental acquisition, the expected spectroscopic features

can be predicted based on the molecule's structure.

¹H NMR: Key expected signals include:

Three protons in the vinyl group region (~5.5-6.5 ppm), showing complex splitting.

A broad singlet for the amide N-H proton.

Multiplets corresponding to the two -CH₂- groups of the ethyl bridge.

Two distinct triplets for the -CH₂- groups of the morpholine ring adjacent to the oxygen and

nitrogen atoms.

FTIR: Characteristic absorption bands are expected for:

N-H stretching (~3300 cm⁻¹).

C=O stretching of the amide (Amide I band) around 1650-1670 cm⁻¹.[11]
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N-H bending (Amide II band) around 1610-1620 cm⁻¹.[11]

C=C stretching of the vinyl group (~1630 cm⁻¹).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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